Phenyl Nonanoate
Overview
Description
Phenyl Nonanoate is a type of phenolic compound . Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Some chemical properties such as acidity and formation of radicals are directly linked with their important and key biological activities such as antioxidant properties .
Scientific Research Applications
1. Light Emitting Diode (LED) Encapsulation
Research by Kim, Yang, and Bae (2010) focused on the fabrication of a transparent and thermally stable phenyl hybrimer with high refractive index for LED encapsulation. This material, developed through a combination of nonhydrolytic sol−gel condensation and hydrosilylation reaction under a Pt catalyst, exhibits a high refractive index around 1.56 and good thermal stability against discoloration even at temperatures above 150 °C (Kim, Yang, & Bae, 2010).
2. Chromatography Efficiency
Zou, Dorsey, and Chester (2000) investigated the impact of various modifiers, including phenyl nonanoate, on column efficiency in packed-column supercritical fluid chromatography (SFC). Their study revealed significant improvements in apparent column efficiency with the addition of phenyl nonanoate, particularly for nonpolar solutes (Zou, Dorsey, & Chester, 2000).
3. Synthesis of Low-Molecular-Weight Gelators
Das, Häring, Haldar, and Díaz Díaz (2017) highlighted the role of Phenylalanine derivatives in the synthesis of low-molecular-weight gelators for various applications. These derivatives, through self-assembly, form supramolecular gels useful in drug delivery, tissue engineering, and environmental remediation (Das, Häring, Haldar, & Díaz Díaz, 2017).
4. Sensory Evaluation of Odors
Daikoku, Mitsuda, Tanamura, and Uchiyama (2019) conducted research on the characteristics of odors, including those of phenylacetic acid and nonanoic acid. Their study aimed to understand odor perception differences between young and elderly individuals, revealing insights into the sensory evaluation of phenyl-related compounds (Daikoku, Mitsuda, Tanamura, & Uchiyama, 2019).
5. Catalytic Applications
Nemouchi, Boulcina, Carboni, and Debache (2012) explored the use of Phenylboronic acid as a catalyst for synthesizing tetrahydrobenzo[b]pyrans, demonstrating its efficiency and environmental friendliness. This highlights the potential of phenyl derivatives in catalytic applications (Nemouchi, Boulcina, Carboni, & Debache, 2012).
properties
IUPAC Name |
phenyl nonanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWBEXBBNLGCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454341 | |
Record name | Phenyl Nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl Nonanoate | |
CAS RN |
17475-40-0 | |
Record name | Phenyl Nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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